2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole
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Overview
Description
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a complex organic compound characterized by its unique imidazo[1,2-a]imidazole core structure. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups at the 2 and 6 positions. The stereochemistry of the compound is defined by the (2S,6S) configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]imidazole core, followed by the introduction of tert-butyl groups through alkylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, facilitating the nucleophilic attack on tert-butyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Solvent selection and purification steps are critical to achieving the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl positions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong acids or bases.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its steric and electronic properties.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups influence the binding affinity and selectivity of the compound. The imidazole core can participate in hydrogen bonding and π-π interactions, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar steric hindrance due to tert-butyl groups.
2,6-Di-tert-butylpyridine: Another compound with tert-butyl groups, used as a base in organic synthesis.
Uniqueness
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its imidazo[1,2-a]imidazole core, which imparts distinct electronic properties and reactivity compared to other tert-butyl-substituted compounds. Its stereochemistry further differentiates it, influencing its interactions and applications in various fields.
Properties
IUPAC Name |
2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAGFYCHIPMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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